3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one
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Overview
Description
3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core, a phenyl group, and a hydroxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one typically involves the condensation of 4-aminophenylchromen-2-one with 2-hydroxy-3-methylbenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out. The product is then filtered, washed with ethanol, and dried to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl and chromen-2-one moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and chromen-2-one derivatives.
Scientific Research Applications
3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromen-2-one core and exhibit comparable biological activities.
Coumarin derivatives: Structurally related to chromen-2-one compounds and possess similar pharmacological properties.
Uniqueness
3-[4-[(2-Hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy-methylphenyl moiety with a chromen-2-one core differentiates it from other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[4-[(2-hydroxy-3-methylphenyl)methylideneamino]phenyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-5-4-7-18(22(15)25)14-24-19-11-9-16(10-12-19)20-13-17-6-2-3-8-21(17)27-23(20)26/h2-14,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTASDVCKBYJSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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